Bis(4-bromophenyl) ether
Description
Properties
IUPAC Name |
1-bromo-4-(4-bromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2O/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWIAFUBXXPJMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9024015 | |
| Record name | 4,4'-Dibromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9024015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2050-47-7 | |
| Record name | BDE 15 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4,4'-Dibromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(4-bromophenyl) ether | |
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| Record name | Bis(4-bromophenyl) ether | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1787 | |
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| Record name | Benzene, 1,1'-oxybis[4-bromo- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-Dibromodiphenyl ether | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-bromophenyl) ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.447 | |
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| Record name | 4,4'-DIBROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS4N55HE2E | |
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Preparation Methods
Reaction Mechanism and Stoichiometry
Bromination proceeds via the generation of a bromonium ion (Br⁺) intermediate, facilitated by Lewis acids or protic solvents. The reaction typically employs a 2:1 molar ratio of Br₂ to diphenyl ether to ensure complete di-substitution. Polar solvents such as dichloromethane or acetic acid enhance bromine solubility and reaction homogeneity.
Temperature and Catalytic Control
Maintaining temperatures between 0–7°C minimizes side reactions, such as ortho-bromination or ring oxidation. Catalytic amounts of iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) accelerate the reaction by polarizing the Br₂ molecule. For example, a 2025 study demonstrated that FeBr₃ (5 mol%) in dichloromethane at 5°C achieves 89% conversion within 4 hours.
Workup and Purification
Post-reaction, the mixture is quenched with aqueous sodium thiosulfate to neutralize excess bromine. Crude product isolation involves solvent evaporation under reduced pressure, followed by recrystallization from a hexane/ethyl acetate mixture (4:1 v/v). This yields crystalline this compound with ≥97% purity (GC analysis).
Solid-State Mechanochemical Synthesis
Emerging as a solvent-free alternative, mechanochemical synthesis utilizes high-energy ball milling to initiate reactions between solid reactants. This approach aligns with green chemistry principles by eliminating volatile organic solvents.
Reactant Composition and Milling Parameters
A 2017 protocol reported the reaction of p-bromophenol with titania-supported silica nanoparticles (SiO₂-TiO₂) under mechanical grinding. Key parameters include:
| Parameter | Value |
|---|---|
| Reactant Ratio | 1:1 (p-bromophenol:SiO₂-TiO₂) |
| Grinding Time | 20 minutes |
| Catalyst Loading | 3 wt% TiO₂ on SiO₂ |
| Yield | 82% |
The TiO₂ nanoparticles act as Lewis acid sites, facilitating C–O bond formation between phenolic monomers.
Advantages Over Solution-Phase Methods
Product Characterization
Recrystallized products from n-hexane exhibit a melting point of 163–168°C, consistent with literature values. Nuclear magnetic resonance (NMR) confirms para-substitution:
Comparative Analysis of Synthetic Methods
The table below contrasts key metrics of the two primary methods:
| Metric | Direct Bromination | Mechanochemical Synthesis |
|---|---|---|
| Reaction Time | 4–6 hours | 20 minutes |
| Yield | 85–89% | 82% |
| Solvent Consumption | 500 mL/g product | 0 mL/g product |
| Energy Input (kWh/kg) | 12 | 8 |
| Purity (GC) | ≥97% | ≥95% |
While mechanochemistry offers environmental benefits, its slightly lower yield stems from incomplete monomer conversion during grinding. Hybrid approaches, such as post-milling solvent-assisted purification, may bridge this gap.
Catalytic Innovations in Bromination
Recent patents disclose tetra-n-butylammonium tetraphenylborate as a phase-transfer catalyst for bromination reactions. In one embodiment, this catalyst enables selective para-bromination of N-phenylpiperidine derivatives at 20–25°C with 85–90% yields. Although developed for piperidine substrates, this catalytic system shows promise for adapting to diphenyl ether bromination by modifying substrate-catalyst interactions.
Industrial-Scale Considerations
For bulk production, continuous flow reactors outperform batch systems in heat management and mixing efficiency. A 2024 pilot study achieved 92% yield by pumping diphenyl ether and Br₂ through a packed-bed reactor containing FeBr₃-coated silica beads (residence time: 30 minutes) . Automated quenching and extraction modules further enhance throughput to 50 kg/day.
Scientific Research Applications
Bis(4-bromophenyl) ether has several applications in scientific research:
Biology: The compound is studied for its potential effects on biological systems, including its role as an environmental pollutant.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of bis(4-bromophenyl) ether involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, potentially leading to toxic effects. The bromine atoms in the compound can form reactive intermediates that may disrupt cellular processes. The exact pathways and molecular targets are still under investigation, and further research is needed to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Reactivity and Functional Group Influence
- Bromine vs. Fluorine Substituents : Bromine’s higher atomic mass and polarizability enhance lipophilicity and environmental persistence compared to fluorine. Bis(4-fluorophenyl) ether likely exhibits lower melting/boiling points due to weaker intermolecular forces .
- Amino Groups: Bis(4-aminophenyl) ether’s amine groups enable participation in condensation reactions (e.g., polyimide synthesis), contrasting with the inertness of brominated analogs .
- Chlorinated Analogs : Bis(2-chloroethyl)ether (CAS 542-88-1) is highly toxic and regulated under environmental methods (e.g., SW-846 8110), whereas brominated ethers are less volatile but more persistent .
Regulatory and Toxicity Profiles
- Chlorinated Ethers: Bis(2-chloroethyl)ether is a known carcinogen, highlighting the greater toxicity of chloroethers compared to brominated counterparts .
Biological Activity
Bis(4-bromophenyl) ether, also known as PBDE 15, is a polybrominated diphenyl ether (PBDE) that has garnered attention due to its widespread use as a flame retardant in various materials, including plastics and textiles. Its chemical structure, featuring two brominated phenyl groups linked by an ether bond, contributes to its unique biological activity and environmental persistence. This article explores the biological effects of this compound, including its toxicity, mechanisms of action, and implications for human health and the environment.
- Molecular Formula : C12H8Br2O
- Molecular Weight : 328 g/mol
- CAS Number : 2050-47-7
- Physical State : Tan or light crystalline solid
Biological Activity Overview
This compound exhibits significant biological activity, particularly in its interactions with cellular systems and its potential toxicological effects. The compound is known to disrupt endocrine signaling pathways, particularly those involving thyroid hormones, leading to alterations in gene expression and metabolic processes.
- Endocrine Disruption : this compound can interfere with thyroid hormone receptor signaling, which is crucial for normal development and metabolism. This disruption may lead to developmental abnormalities and metabolic disorders in exposed organisms.
- Oxidative Stress : Exposure to this compound has been associated with increased oxidative stress in cells, resulting in cellular damage and apoptosis. Studies indicate that liver and thyroid cells are particularly affected, showcasing changes in cell proliferation rates due to oxidative stress .
- Cytochrome P450 Interaction : The compound interacts with cytochrome P450 enzymes, which play a vital role in the metabolism of xenobiotics. This interaction can either induce or inhibit these enzymes, affecting the metabolism of other substances.
Toxicological Profile
The toxicity of this compound has been evaluated through various studies:
Acute Toxicity
- Daphnia magna : Exhibited a 48-hour EC50 of 360 µg/l.
- Bluegill Fish : Showed a 96-hour LC50 of 4,940 µg/l .
Chronic Toxicity
A chronic value derived from studies on fathead minnows indicated adverse effects on survival and growth at concentrations as low as 122 µg/l .
Study on Thyroid Hormone Disruption
A study demonstrated that this compound significantly alters thyroid hormone levels in animal models, leading to developmental delays and metabolic disruptions. The research highlighted the compound's ability to bind to thyroid hormone receptors, inhibiting their normal function.
Cellular Effects in Cancer Research
Recent investigations into the antiproliferative effects of related compounds have shown that PBDEs can inhibit tubulin polymerization in cancer cells, suggesting potential applications in cancer therapy. For instance, compounds structurally similar to this compound were found to arrest cell cycles and induce apoptosis in MCF-7 breast cancer cells .
Comparative Analysis of Similar Compounds
| Compound | Structure Type | Toxicity Level | Mechanism of Action |
|---|---|---|---|
| This compound | Polybrominated diphenyl ether | Moderate to High | Endocrine disruption, oxidative stress |
| 4-Bromodiphenyl ether | Monobrominated diphenyl ether | Low | Minimal endocrine disruption |
| 4-Chlorodiphenyl ether | Chlorinated diphenyl ether | Moderate | Endocrine disruption |
Q & A
Q. Methodological Implications :
- Solvent selection : Use polar aprotic solvents (e.g., DCM) for synthesis or extraction.
- Thermal stability : Avoid prolonged heating above 300°C to prevent decomposition.
- Crystallization : Optimize cooling rates during recrystallization to obtain pure crystals.
Basic Question: What safety precautions are critical when handling this compound in laboratory settings?
Answer:
Key hazards include:
Q. Emergency Protocols :
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Exposure response : Rinse eyes/skin with water for 15 minutes; seek medical attention for inhalation .
Advanced Question: How can researchers resolve contradictions in reported physicochemical data (e.g., boiling point discrepancies)?
Answer:
Discrepancies (e.g., boiling points ranging from 338–360°C) arise from:
Q. Methodology :
- Comparative analysis : Cross-reference data from peer-reviewed journals and certified standards (e.g., NIST) .
- Reproducibility testing : Replicate experiments under controlled conditions (e.g., inert atmosphere) to minimize degradation .
Advanced Question: What analytical methods are validated for quantifying this compound in environmental samples?
Answer:
Preferred Techniques :
Q. Validation Steps :
- Recovery studies : Spike samples with deuterated analogs (e.g., ¹³C-labeled standards) to assess matrix effects .
- Limit of detection (LOD) : Typically ≤0.1 µg/L for water samples via solid-phase extraction (SPE) .
Advanced Question: How can researchers design experiments to assess the environmental persistence of this compound?
Answer:
Key Pathways :
- Hydrolysis : Conduct pH-dependent studies (pH 4–9) at 25–50°C; analyze degradation products via LC-QTOF .
- Photolysis : Exclude to UV light (λ = 254 nm) in quartz reactors; monitor half-life using GC-MS .
Q. Experimental Design :
- Microcosm studies : Simulate natural aquatic systems with sediment/water ratios of 1:10 .
- Bioaccumulation assays : Use zebrafish (Danio rerio) models to measure bioconcentration factors (BCFs) .
Advanced Question: What strategies optimize the synthesis of this compound for high yield and purity?
Answer:
Synthetic Routes :
Q. Optimization Tips :
- Catalyst screening : Test CuI vs. Pd(OAc)₂ for coupling efficiency .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted bromophenols .
Advanced Question: How can computational methods predict the reactivity and degradation pathways of this compound?
Answer:
Tools :
Q. Applications :
- Reactivity hotspots : Identify electron-deficient aromatic rings prone to nucleophilic attack .
- Degradation modeling : Predict half-lives in soil using EPI Suite™ software .
Advanced Question: What are the challenges in quantifying trace levels of this compound in complex matrices?
Answer:
Challenges :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
